methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
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Description
Methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a useful research compound. Its molecular formula is C19H18FNO7S2 and its molecular weight is 455.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 455.05087242 g/mol and the complexity rating of the compound is 690. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
For instance, they can inhibit the function of the target proteins, leading to various downstream effects .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-parasitic effects . These activities suggest that the compound may affect multiple biochemical pathways.
Result of Action
Tmp-bearing compounds have been associated with a wide range of biological activities, including anticancer, antifungal, antibacterial, antiviral, and anti-parasitic effects . These activities suggest that the compound may have significant molecular and cellular effects.
Biological Activity
Methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 932464-90-9) features a unique structural composition that includes:
- Benzothiophene Core : This moiety is known for its role in various biological activities.
- Sulfamoyl Group : Typically associated with antibacterial properties.
- Trimethoxyphenyl Substituent : Enhances the compound's interaction with biological targets.
The molecular weight of this compound is 455.5 g/mol, and it exhibits significant solubility due to its ester group and fluorine substitution, which may enhance its pharmacokinetic properties .
Anticancer Properties
Research indicates that compounds with similar structural features can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The trimethoxyphenyl group is particularly noted for enhancing biological activity by interacting with cellular targets involved in cancer progression. For instance:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Methyl 3-amino-1-benzothiophene-2-carboxylate | Amino group at position 3 | Anti-cancer activity via tubulin inhibition |
2-(3',4',5'-trimethoxybenzoyl)benzo[b]thiophene | Benzoyl group on thiophene | Antitumor effects |
This compound | Fluorine substitution | Potential anti-cancer activity |
In vitro studies have shown that this compound can exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells .
Antibacterial Activity
The sulfamoyl group suggests potential antibacterial properties. Studies have indicated that compounds with similar structures can exhibit effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the inhibition of bacterial folate synthesis pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Tubulin Inhibition : Disruption of microtubule formation leading to apoptosis in cancer cells.
- Folate Pathway Interference : Inhibition of bacterial growth through disruption of folate synthesis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in target cells.
Study on Anticancer Activity
A recent study evaluated the anticancer effects of this compound on various cancer cell lines. The results showed:
- IC50 values indicating significant cytotoxicity at low concentrations.
- Apoptotic markers were observed via flow cytometry and Western blot analysis.
Study on Antibacterial Activity
Another investigation focused on the antibacterial properties against MRSA strains:
- The compound demonstrated effective inhibition at concentrations lower than standard antibiotics.
- The study highlighted the compound's potential as a lead structure for developing new antibacterial agents.
Properties
IUPAC Name |
methyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO7S2/c1-25-12-8-10(9-13(26-2)16(12)27-3)21-30(23,24)18-15-11(20)6-5-7-14(15)29-17(18)19(22)28-4/h5-9,21H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKNWKLFXWAJSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=C(SC3=CC=CC(=C32)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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